Xtt formazan

Description

BenchChem offers high-quality Xtt formazan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xtt formazan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

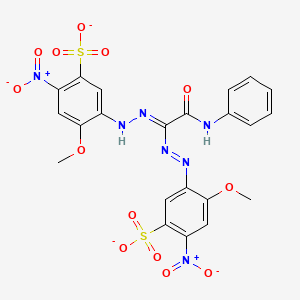

Properties

Molecular Formula |

C22H17N7O13S2-2 |

|---|---|

Molecular Weight |

651.5 g/mol |

IUPAC Name |

5-[(2Z)-2-[2-anilino-1-[(2-methoxy-4-nitro-5-sulfonatophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-methoxy-2-nitrobenzenesulfonate |

InChI |

InChI=1S/C22H19N7O13S2/c1-41-17-10-15(28(31)32)19(43(35,36)37)8-13(17)24-26-21(22(30)23-12-6-4-3-5-7-12)27-25-14-9-20(44(38,39)40)16(29(33)34)11-18(14)42-2/h3-11,24H,1-2H3,(H,23,30)(H,35,36,37)(H,38,39,40)/p-2/b26-21-,27-25? |

InChI Key |

SDLXZYXLQUWDNF-KDHGYWTRSA-L |

Isomeric SMILES |

COC1=CC(=C(C=C1N/N=C(/C(=O)NC2=CC=CC=C2)\N=NC3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=C(C=C1NN=C(C(=O)NC2=CC=CC=C2)N=NC3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-] |

Synonyms |

1,5-bis(2-methoxy-4-nitro-5-sulfophenyl)-3-((phenylamino)carbonyl)formazan XTT formazan |

Origin of Product |

United States |

Foundational & Exploratory

The XTT Formazan Assay: A Comprehensive Technical Guide

The XTT (2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) formazan (B1609692) assay is a widely utilized colorimetric method for assessing cell metabolic activity, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.[1][2] This guide provides an in-depth exploration of the core principles of the XTT assay, detailed experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.

Core Principle: Cellular Respiration and Tetrazolium Reduction

The fundamental principle of the XTT assay lies in the enzymatic reduction of a tetrazolium salt by metabolically active cells. The yellow, water-soluble XTT tetrazolium salt is reduced to a soluble, orange-colored formazan product.[1] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to the cellular respiratory chain.[3]

The amount of the orange formazan dye produced is directly proportional to the number of metabolically active, and therefore viable, cells in the sample.[4] The intensity of the color can be quantified by measuring the absorbance using a spectrophotometer, typically at a wavelength between 450 and 500 nm.

A crucial component of the XTT assay is the use of an intermediate electron-coupling reagent, such as phenazine (B1670421) methosulfate (PMS). Due to its net negative charge, XTT does not readily enter living cells. PMS acts as an electron carrier, facilitating the transfer of electrons from cellular reductases at the cell surface to the extracellular XTT, significantly enhancing the efficiency and sensitivity of the assay.

Visualizing the XTT Assay Principle

The following diagram illustrates the core mechanism of the XTT formazan assay.

Experimental Protocols

Adherence to a well-defined protocol is critical for obtaining reliable and reproducible results with the XTT assay. Below are detailed methodologies for performing the assay.

Reagent Preparation

-

XTT Reagent Preparation : The XTT reagent is typically supplied as a powder or a concentrated solution. If it is a powder, it should be dissolved in a buffered salt solution or cell culture medium without phenol (B47542) red to the desired concentration (e.g., 1 mg/mL). The solution should be warmed to 37°C to ensure complete dissolution.[5]

-

Electron-Coupling Reagent (PMS) Preparation : The PMS reagent is also usually provided as a concentrated solution. It should be thawed and mixed well before use.

-

XTT/PMS Working Solution : Immediately before use, the XTT reagent and the PMS solution are mixed. A common ratio is to add 20 µL of PMS solution for every 1 mL of XTT solution, but this can vary depending on the kit manufacturer.[3] The working solution should be used promptly after preparation.[6]

Cell Seeding and Treatment

-

Cell Plating : Cells are seeded in a 96-well microplate at a density that allows for logarithmic growth during the experiment. The optimal seeding density varies between cell types and should be determined empirically. A typical range is 1 x 104 to 5 x 104 cells per well.

-

Treatment : After allowing the cells to adhere overnight, they are treated with the test compounds (e.g., drugs, toxins, or growth factors) at various concentrations. Appropriate controls, including untreated cells and a blank (medium only), should be included.

-

Incubation : The plate is incubated for a period appropriate for the specific experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Assay Procedure

-

Addition of XTT/PMS Working Solution : Following the treatment period, 50 µL of the freshly prepared XTT/PMS working solution is added to each well.[1]

-

Incubation : The plate is returned to the incubator for a period of 2 to 4 hours. The incubation time can be optimized for different cell lines and experimental conditions.

-

Absorbance Measurement : The absorbance of the orange formazan product is measured using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[5]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a cell viability experiment using the XTT assay.

References

- 1. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 2. biocompare.com [biocompare.com]

- 3. apexbt.com [apexbt.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

XTT-Formazan Assay: A Technical Guide to its Mechanism of Action in Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) formazan (B1609692) assay, a widely used colorimetric method for determining cell viability. This guide will delve into the core mechanism of action, provide detailed experimental protocols, and present quantitative data in a structured format for easy interpretation and application in research and drug development.

Core Principle and Mechanism of Action

The XTT assay is predicated on the metabolic activity of viable cells.[1] The central principle is the reduction of the water-soluble tetrazolium salt, XTT, into a colored formazan product by metabolically active cells.[1][2] The intensity of the resulting orange-colored solution is directly proportional to the number of viable, metabolically active cells in the sample.[1]

The reduction of XTT is primarily an enzymatic process mediated by mitochondrial dehydrogenases, key components of the cell's energy-producing machinery.[1] Specifically, enzymes such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to the mitochondrial electron transport chain, play a crucial role.[1] These enzymes transfer electrons from NADH and succinate to XTT, resulting in its conversion to formazan.[1]

While mitochondrial activity is a major contributor, evidence also suggests the involvement of trans-plasma membrane electron transport in the reduction of XTT, particularly in the presence of an intermediate electron acceptor.[3][4] Due to its net negative charge, XTT is thought to be excluded from entering cells, and its reduction is facilitated at the cell surface.

To enhance the efficiency of XTT reduction, an electron coupling reagent, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS), is often used. PMS acts as an intermediate electron carrier, facilitating the transfer of electrons from cellular reductants to XTT, thereby amplifying the signal and increasing the sensitivity of the assay.

dot

Caption: Mechanism of XTT reduction to formazan in viable cells.

Quantitative Data Summary

For accurate and reproducible results, it is crucial to optimize several parameters of the XTT assay. The following tables summarize key quantitative data derived from various experimental protocols.

Table 1: Recommended Cell Seeding Densities for 96-well Plates

| Cell Type | Seeding Density (cells/well) | Assay Type | Reference |

| General | 5,000 - 100,000 | Proliferation/Viability | [5] |

| General | 1,000 - 100,000 | Proliferation/Viability | [6] |

| General | 10,000 - 100,000 | Proliferation/Viability | [3] |

| Adherent & Suspension | 1,000 - 500,000 | Proliferation/Viability | [7] |

| L-929 (Mouse Fibroblast) | < 25,000 | Proliferation | |

| 7TD1 | 4,000 | Proliferation | [2] |

| WEHI-164 | 50,000 | Cytotoxicity | [2] |

Table 2: Reagent Preparation and Incubation Parameters

| Parameter | Value | Notes | Reference |

| XTT Reagent Concentration | 0.9 mg/mL (3x stock) | Diluted before use. | [8] |

| XTT Working Solution Volume | 50 µL per 100 µL of medium | Typical for 96-well plates. | [2] |

| Electron Coupling Reagent (PMS) to XTT Reagent Ratio | 1:50 (v/v) | Prepare fresh before use. | [2] |

| Incubation Time with XTT Reagent | 2 - 4 hours | Optimal time is cell type dependent. | [9][10] |

| Incubation Temperature | 37°C | Standard cell culture conditions. | [2] |

| Incubation Atmosphere | 5% CO₂ | Standard cell culture conditions. | [2] |

| Absorbance Measurement Wavelength | 450 - 500 nm | Primary wavelength. | [2] |

| Reference Wavelength | 630 - 690 nm | To correct for non-specific absorbance. |

Detailed Experimental Protocols

The following protocols provide a generalized framework for performing the XTT assay with both adherent and suspension cells. It is highly recommended to optimize cell number and incubation time for each specific cell line and experimental condition.

Reagent Preparation

-

XTT Labeling Reagent: Thaw the XTT labeling reagent (typically supplied as a concentrated stock) in a 37°C water bath until it is completely dissolved. Mix thoroughly.

-

Electron Coupling Reagent (e.g., PMS): Thaw the electron coupling reagent at room temperature.

-

XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron coupling reagent. A common ratio is 5 mL of XTT reagent to 0.1 mL of electron coupling reagent for one 96-well plate.[2]

Assay Protocol for Adherent Cells

-

Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at the desired density (refer to Table 1) in a final volume of 100 µL of culture medium per well.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and growth.

-

Treatment (Optional): If testing cytotoxic or proliferative agents, add the compounds to the wells and incubate for the desired exposure time.

-

Addition of XTT Working Solution: Add 50 µL of the freshly prepared XTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time should be determined empirically for each cell line.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.

Assay Protocol for Suspension Cells

-

Cell Seeding: Seed suspension cells in a 96-well round-bottom plate at the desired density (refer to Table 1) in a final volume of 100 µL of culture medium per well.

-

Treatment (Optional): Add the test compounds to the wells and incubate for the desired exposure time.

-

Addition of XTT Working Solution: Add 50 µL of the freshly prepared XTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. For suspension cells, a longer incubation time of up to 4 hours may be necessary.[3][4]

-

Absorbance Measurement: Gently mix the plate on an orbital shaker for one minute to ensure a homogenous distribution of the colored formazan product.[3] Measure the absorbance as described for adherent cells.

dot

Caption: General experimental workflow for the XTT cell viability assay.

Data Analysis and Interpretation

The absorbance values obtained from the microplate reader are used to calculate cell viability.

-

Background Subtraction: Subtract the average absorbance of the blank wells (media only) from the absorbance of all other wells.

-

Reference Wavelength Correction: Subtract the absorbance at the reference wavelength (630-690 nm) from the absorbance at the primary wavelength (450-500 nm).

-

Calculation of Percent Viability: The percent viability of treated cells is typically expressed relative to the untreated control cells using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

An increase in the orange color and, consequently, a higher absorbance value, indicates a greater number of metabolically active, viable cells. Conversely, a decrease in absorbance suggests a reduction in cell viability or proliferation.

Conclusion

The XTT formazan assay is a robust and reliable method for assessing cell viability and proliferation. Its water-soluble formazan product simplifies the protocol compared to other tetrazolium-based assays like MTT, making it amenable to high-throughput screening. By understanding the underlying mechanism of action and carefully optimizing experimental parameters, researchers can obtain accurate and reproducible data crucial for various applications in cell biology, toxicology, and drug discovery.

References

- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. XTT Assay Kit (ab232856) | Abcam [abcam.com]

- 5. zellbio.eu [zellbio.eu]

- 6. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]

- 7. abcam.cn [abcam.cn]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. tribioscience.com [tribioscience.com]

The Chemistry of Cellular Vitality: An In-depth Technical Guide to the XTT to Formazan Conversion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and practical applications of the 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay, a cornerstone for assessing cell viability, proliferation, and cytotoxicity. We will delve into the core chemical conversion, the enzymatic machinery that drives it, and the critical parameters that ensure data accuracy and reproducibility.

The Core Principle: A Colorimetric Readout of Metabolic Activity

The XTT assay is a colorimetric method that quantifies the metabolic activity of living cells. The fundamental principle lies in the reduction of the pale yellow, water-soluble tetrazolium salt, XTT, into a brightly colored, water-soluble formazan (B1609692) product. This conversion is predominantly carried out by mitochondrial dehydrogenase enzymes in metabolically active cells.[1][2] The amount of the resulting orange formazan dye is directly proportional to the number of viable cells in the sample, which can be quantified by measuring the absorbance of the solution.[1]

A key advantage of the XTT assay over its predecessor, the MTT assay, is the water-soluble nature of its formazan product. This eliminates the need for a solubilization step, simplifying the protocol and reducing potential errors.[3]

The Chemical Transformation: From Tetrazolium to Formazan

The conversion of XTT to its formazan derivative is a reduction reaction. The tetrazolium ring of the XTT molecule is cleaved, resulting in the formation of the orange-colored formazan.

The Cellular Machinery: Mitochondrial Dehydrogenases at the Helm

The primary drivers of XTT reduction are the dehydrogenase enzymes located within the mitochondria of eukaryotic cells.[1] These enzymes are crucial components of cellular respiration and other metabolic pathways. The succinate-tetrazolium reductase system, which includes enzymes like NADH dehydrogenase and succinate (B1194679) dehydrogenase, plays a central role.

The reduction of XTT is intrinsically linked to the availability of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). Metabolically active cells maintain a high NADH/NAD+ ratio, providing the necessary reducing equivalents for the enzymatic conversion of XTT.

To enhance the efficiency of this process, an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS), is often included in the assay. PMS facilitates the transfer of electrons from NADH to XTT, thereby amplifying the signal.[2]

Signaling Pathways Influencing XTT Reduction

The rate of XTT reduction is a direct reflection of the metabolic state of the cell, which is, in turn, regulated by a complex network of signaling pathways. Pathways that promote cell proliferation and survival, such as those activated by growth factors, typically lead to increased metabolic activity and, consequently, higher XTT reduction. Conversely, pathways that induce apoptosis or cell cycle arrest will result in decreased metabolic activity and lower formazan production.

References

XTT Assay for Measuring Cellular Metabolic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, a widely used colorimetric method for measuring cellular metabolic activity. It serves as an indicator of cell viability, proliferation, and cytotoxicity. This document details the core principles of the assay, provides a detailed experimental protocol, presents quantitative data in a structured format, and visualizes key processes using diagrams.

Core Principles and Mechanism

The XTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt XTT to a soluble orange-colored formazan (B1609692) product.[1][2][3] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to the electron transport chain and cellular respiration.[1][4][5][6] The amount of the water-soluble formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[7][8][9]

The intensity of the orange color is quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength between 450 and 500 nm.[2][4] An increase in absorbance correlates with a higher number of viable cells, while a decrease indicates a reduction in cell viability or metabolic activity.[10]

A key component of the XTT assay is an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS) or N-methyl dibenzopyrazine methyl sulfate, which is included in the reaction mixture.[7][11] This electron coupling reagent significantly improves the efficiency of XTT reduction by facilitating the transfer of electrons from cellular reductants to the XTT molecule.[7][11]

Advantages over MTT Assay:

The XTT assay offers a significant advantage over the older MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step with organic solvents, which is required for the insoluble formazan crystals formed in the MTT assay.[1][8][9] This simplification reduces procedural steps, minimizes potential errors, and avoids the cytotoxicity associated with solubilizing agents.[1]

Experimental Protocol

This protocol provides a generalized procedure for performing the XTT assay in a 96-well plate format. It is crucial to optimize certain parameters, such as cell seeding density and incubation times, for specific cell types and experimental conditions.[11][12]

Materials:

-

Cells in culture

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

XTT reagent

-

Electron coupling reagent (e.g., PMS)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Dilute the cell suspension to the desired concentration in complete culture medium. A typical seeding density ranges from 2,000 to 100,000 cells per well, depending on the cell line's growth rate.[4][13][14]

-

Add 100 µL of the cell suspension to each well of a 96-well plate.[2][14]

-

Include control wells containing medium only (for background absorbance) and wells with untreated cells.[15]

-

Incubate the plate overnight in a humidified incubator (e.g., at 37°C with 5% CO2) to allow cells to attach and recover.[4]

-

-

Cell Treatment (Optional):

-

If assessing the effect of a compound, carefully remove the medium and add 100 µL of medium containing the test compound at various concentrations.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]

-

-

Preparation of XTT Working Solution:

-

Immediately before use, thaw the XTT reagent and the electron coupling reagent. If precipitates are present, warm the solutions to 37°C until they are fully dissolved.[4][7]

-

Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent. The recommended ratio is often 50:1 (v/v) of XTT solution to electron coupling reagent.[7][14] For a 96-well plate, mixing 5 mL of XTT reagent with 0.1 mL of electron coupling reagent is typically sufficient.[2][6]

-

-

Incubation with XTT:

-

Absorbance Measurement:

-

After the incubation period, gently shake the plate to ensure a uniform distribution of the colored formazan product.

-

Measure the absorbance of each well using a microplate reader at a wavelength between 450 nm and 500 nm.[7][9] A reference wavelength of 630-690 nm can be used to subtract background absorbance from fingerprints or smudges.[4][5]

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells (medium only) from the absorbance of all other wells.

-

Cell viability can be expressed as a percentage relative to the untreated control cells.

-

Data Presentation

The following tables summarize typical quantitative data obtained from XTT assays, illustrating the relationship between cell number and absorbance, and the cytotoxic effect of a drug on a cell line.

Table 1: Correlation of Cell Number with Absorbance

| Cell Number per Well | Absorbance at 450 nm (Mean ± SD) |

| 0 (Blank) | 0.150 ± 0.010 |

| 5,000 | 0.350 ± 0.025 |

| 10,000 | 0.550 ± 0.030 |

| 20,000 | 0.950 ± 0.050 |

| 40,000 | 1.650 ± 0.080 |

| 80,000 | 2.550 ± 0.120 |

Data is hypothetical and for illustrative purposes. A linear relationship between cell number and absorbance is typically observed within a certain range.[12]

Table 2: Cytotoxic Effect of Doxorubicin on C2C12 Cells

| Doxorubicin Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Control) | 100 ± 5.0 |

| 0.1 | 85 ± 4.2 |

| 1 | 60 ± 3.5 |

| 10 | 35 ± 2.8 |

| 100 | 10 ± 1.5 |

This data is representative of the dose-dependent inhibitory effect of a cytotoxic agent as measured by the XTT assay.[7]

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow of the XTT assay and the biochemical pathway of XTT reduction.

Caption: Experimental workflow of the XTT assay.

Caption: Biochemical pathway of XTT reduction.

Factors Influencing XTT Assay Results

Several factors can affect the accuracy and reliability of the XTT assay:

-

Cell Type and Density: Different cell types exhibit varying metabolic rates, which can influence the extent of XTT reduction.[1] Optimizing the initial cell seeding density is crucial to ensure that the absorbance readings fall within the linear range of the assay.[12]

-

Incubation Time: The incubation time with the XTT reagent is critical. Insufficient incubation may result in a weak signal, while prolonged incubation can lead to signal saturation or toxicity from the reagents.[12]

-

Culture Medium Components: Certain components in the cell culture medium, such as high levels of serum, ascorbic acid, or cysteine, can non-enzymatically reduce XTT, leading to high background absorbance.[1] Using medium without phenol (B47542) red can also be beneficial as it can interfere with absorbance readings.[4]

-

Compound Interference: Some test compounds may directly react with XTT or affect cellular metabolism in ways not directly related to viability, potentially leading to misleading results.[20] It is important to include controls to test for any direct interaction between the compound and the XTT reagent.[20]

-

Reagent Stability: The XTT reagent and electron coupling reagent can be sensitive to light and multiple freeze-thaw cycles.[4][16] Proper storage and handling are essential for maintaining their activity.

Conclusion

The XTT assay is a robust, sensitive, and convenient method for assessing cellular metabolic activity. Its simple, high-throughput compatible protocol makes it a valuable tool in various research areas, including drug discovery, toxicology, and cancer research.[1][6] By understanding the core principles, adhering to a well-defined protocol, and being aware of the potential influencing factors, researchers can obtain reliable and reproducible data on cell viability and proliferation.

References

- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. XTT cell proliferation assay Roche [sigmaaldrich.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. biotium.com [biotium.com]

- 9. tribioscience.com [tribioscience.com]

- 10. XTT Cell Viability Assay Validation: Absorbance 96 Plate Reader [byonoy.com]

- 11. atcc.org [atcc.org]

- 12. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zellbio.eu [zellbio.eu]

- 14. apexbt.com [apexbt.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 18. tribioscience.com [tribioscience.com]

- 19. XTT Tetrazolium Reagent | Cell Viability Assays [benchchem.com]

- 20. researchgate.net [researchgate.net]

A Deep Dive into Tetrazolium Salt Assays: A Technical Guide for Cellular Viability and Cytotoxicity Assessment

For researchers, scientists, and drug development professionals, tetrazolium salt assays are a cornerstone for evaluating cell viability and cytotoxicity. This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and comparative analysis of the most prevalent tetrazolium-based assays, including MTT, XTT, WST-1, and WST-8.

This guide offers detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a thorough understanding and practical application of these essential techniques in the laboratory.

Core Principle: The Reduction of Tetrazolium Salts

At their core, tetrazolium salt assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The fundamental principle lies in the enzymatic reduction of a tetrazolium salt by viable, metabolically active cells.[1] This reduction process, primarily carried out by mitochondrial dehydrogenases and other cellular enzymes, converts the tetrazolium salt into a intensely colored formazan (B1609692) product.[2] The amount of formazan produced is directly proportional to the number of living cells in the sample.[3]

The first-generation assay, the MTT assay, utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, a yellow, water-soluble tetrazolium salt. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring to form a purple, water-insoluble formazan product.[4] This necessitates a solubilization step to dissolve the formazan crystals before the absorbance can be measured.[3][4]

Subsequent generations of tetrazolium salts, such as XTT, WST-1, and WST-8, were developed to overcome the limitations of the MTT assay. These newer salts are reduced to water-soluble formazan products, thereby eliminating the need for the solubilization step and simplifying the assay protocol.[5][6]

Comparative Overview of Common Tetrazolium Salt Assays

The choice of a specific tetrazolium salt assay depends on various factors, including the cell type, experimental conditions, and desired sensitivity. The following table summarizes the key quantitative parameters of the most commonly used assays for easy comparison.

| Parameter | MTT | XTT | WST-1 | WST-8 |

| Formazan Product | Water-insoluble (purple) | Water-soluble (orange) | Water-soluble (dark red) | Water-soluble (orange)[7][8] |

| Solubilization Step | Required[3][4] | Not required[6] | Not required | Not required[9] |

| Absorbance Maxima | 550-600 nm[10] | 450-500 nm[11] | 420-480 nm[12] | ~460 nm[13][14] |

| Reference Wavelength | >650 nm[10] | >600 nm | >600 nm[12] | Not specified |

| Incubation Time | 2-4 hours | 2-18 hours[11] | 0.5-4 hours[12] | 1-4 hours[14] |

| Electron Mediator | Not required | Required (e.g., PMS) | Often used with an intermediate electron acceptor[15] | Required (e.g., 1-methoxy PMS)[7][13] |

Signaling Pathway: Cellular Reduction of Tetrazolium Salts

The reduction of tetrazolium salts is intrinsically linked to cellular respiration and metabolic activity. The following diagram illustrates the general pathway of this reduction process within a viable cell.

Caption: General pathway of tetrazolium salt reduction in viable cells.

Experimental Workflows

The following diagrams outline the typical experimental workflows for the MTT assay, which requires a solubilization step, and the water-soluble formazan assays (XTT, WST-1, WST-8).

Caption: Step-by-step workflow for the MTT assay.

Caption: Streamlined workflow for water-soluble formazan assays.

Detailed Experimental Protocols

The following are generalized protocols for the key tetrazolium salt assays. It is crucial to optimize these protocols for specific cell types and experimental conditions.

MTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat cells with the test compound and incubate for the desired exposure time.

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[10]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[10]

-

Dissolution: Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete dissolution of the formazan crystals.[10] Gentle shaking may be required.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used.[10]

XTT Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,500 cells per well) and incubate overnight.[16]

-

Compound Treatment: Treat cells with the test compound and incubate for the desired period.

-

Reagent Preparation: Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent immediately before use.[11] For example, mix 5 mL of XTT reagent with 0.1 mL of electron coupling reagent for one 96-well plate.[11]

-

XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[11]

-

Incubation: Incubate the plate for 2 to 18 hours at 37°C.[11]

-

Absorbance Measurement: Measure the absorbance of the soluble orange formazan product at a wavelength between 450 and 500 nm.[11]

WST-1 Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate at a concentration that allows for logarithmic growth during the experiment (e.g., 4 x 10³ cells/well for proliferation assays).[12]

-

Compound Treatment: Incubate cells with the test compound for the desired duration.

-

WST-1 Addition: Add 10 µL of the Cell Proliferation Reagent WST-1 to each well.[12]

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[12]

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance of the formazan product between 420 and 480 nm. A reference wavelength of >600 nm is recommended.[12]

WST-8 Assay Protocol

-

Cell Seeding: Seed cells in a 96-well plate and culture under standard conditions.[9]

-

Compound Treatment: Treat cells with the test compound and incubate for the desired period.

-

WST-8 Addition: Add 10 µL of the WST-8 solution to each well.[9][14]

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[14][17]

-

Absorbance Measurement: Measure the absorbance of the water-soluble orange formazan dye at approximately 460 nm.[13][14]

Conclusion

Tetrazolium salt assays are powerful and versatile tools for assessing cell viability and cytotoxicity. While the foundational principle of enzymatic reduction to a colored formazan product is common across all variations, the specific characteristics of each tetrazolium salt—MTT, XTT, WST-1, and WST-8—offer distinct advantages and require tailored experimental protocols. By understanding the underlying mechanisms and carefully selecting the appropriate assay, researchers can obtain reliable and reproducible data crucial for advancing drug discovery and a wide range of biological research.

References

- 1. MTT-micro cultured tetrazolium assay: Significance and symbolism [wisdomlib.org]

- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. opentrons.com [opentrons.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biotium.com [biotium.com]

- 7. stemcell.com [stemcell.com]

- 8. ozbiosciences.com [ozbiosciences.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 13. researchgate.net [researchgate.net]

- 14. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. himedialabs.com [himedialabs.com]

The Water-Soluble Advantage: A Technical Guide to XTT Formazan in Cellular Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of cell viability and proliferation is a cornerstone of modern biological research and drug discovery. Among the various methods available, tetrazolium salt-based colorimetric assays have gained widespread adoption due to their simplicity, reliability, and suitability for high-throughput screening. While the traditional MTT assay has been a laboratory staple for decades, its reliance on a formazan (B1609692) product that is insoluble in aqueous solutions presents several procedural limitations. The second-generation tetrazolium salt, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), overcomes this critical hurdle by producing a water-soluble formazan derivative upon reduction by metabolically active cells. This key characteristic offers significant advantages, streamlining workflows and enhancing data quality. This in-depth technical guide explores the core advantages of the XTT formazan product's water solubility, providing detailed experimental protocols, comparative data, and a mechanistic overview for researchers, scientists, and drug development professionals.

The Core Advantage: Water Solubility of XTT Formazan

The primary advantage of the XTT assay lies in the chemical nature of its formazan product. Unlike the purple formazan crystals produced in the MTT assay, which are insoluble in water and require a separate solubilization step using organic solvents like DMSO or isopropanol, the orange formazan product of XTT is readily soluble in aqueous culture medium.[1][2] This fundamental difference in solubility translates to several practical benefits in the laboratory.

The elimination of the solubilization step simplifies the assay protocol, saving valuable time and reducing the potential for pipetting errors and cell loss that can occur during this additional handling.[2] This streamlined workflow makes the XTT assay particularly well-suited for high-throughput screening applications where efficiency and consistency are paramount.[3] Furthermore, the use of cytotoxic organic solvents to dissolve MTT formazan can interfere with subsequent cellular analyses, a limitation that is circumvented with the XTT assay.

Comparative Analysis of Tetrazolium Salt-Based Assays

The XTT assay is one of several second-generation tetrazolium-based assays developed to address the limitations of the MTT assay. A comparative analysis with other commonly used assays, such as MTT, MTS, and WST-8, highlights the distinct advantages of each.

| Feature | MTT | XTT | MTS | WST-8 |

| Formazan Solubility | Insoluble in water | Water-soluble | Water-soluble | Highly water-soluble |

| Solubilization Step | Required (e.g., DMSO, isopropanol) | Not required | Not required | Not required |

| Protocol Simplicity | More complex | Simpler | Simpler | Simpler |

| Sensitivity | Moderate | High[4] | High | Very High[5] |

| Cytotoxicity of Reagent | Can be cytotoxic | Generally low toxicity | Low toxicity | Very low toxicity |

| Signal-to-Noise Ratio | Lower | High[6][7] | High | Very High |

| Endpoint/Kinetic Assay | Endpoint | Can be used for kinetic studies | Can be used for kinetic studies | Can be used for kinetic studies |

This table summarizes qualitative comparisons based on available literature. Specific performance may vary depending on the cell type and experimental conditions.

The Mechanism of XTT Reduction: A Look at the Cellular Machinery

The conversion of the yellow, water-soluble XTT tetrazolium salt to its orange, water-soluble formazan product is a direct measure of the metabolic activity of viable cells. This bioreduction is primarily carried out by mitochondrial dehydrogenases, key enzymes of the electron transport chain.[8]

Specifically, NADH dehydrogenase (Complex I) and succinate (B1194679) dehydrogenase (Complex II) play crucial roles in this process.[9] These enzymes transfer electrons from NADH and succinate, respectively, to an intermediate electron acceptor, phenazine (B1670421) methosulfate (PMS).[10] PMS then transfers these electrons to XTT, reducing it to the colored formazan product. This process is intrinsically linked to cellular respiration and the overall health of the mitochondria.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. canvaxbiotech.com [canvaxbiotech.com]

- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 7. XTT Cell Viability Assay Validation: Absorbance 96 Plate Reader [byonoy.com]

- 8. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mitochondrial electron transport chain: Oxidative phosphorylation, oxidant production, and methods of measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the XTT Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a widely adopted colorimetric method for the quantitative evaluation of cell viability, proliferation, and cytotoxicity. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the XTT assay, tailored for professionals in research and drug development.

Core Principles of the XTT Assay

The XTT assay is predicated on the principle that metabolically active cells can reduce the yellow tetrazolium salt XTT to a water-soluble orange-colored formazan (B1609692) product.[1][2] This bioreduction is primarily carried out by mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to the cell's energy production pathways.[1] The amount of the formazan dye produced is directly proportional to the number of viable, metabolically active cells in the sample.[3] The water-soluble nature of the formazan product is a key advantage of the XTT assay over its predecessor, the MTT assay, as it eliminates the need for a formazan solubilization step, thereby simplifying the experimental workflow and reducing the potential for error.[1][4]

To enhance the efficiency of XTT reduction, an intermediate electron acceptor, such as phenazine (B1670421) methosulfate (PMS), is often used.[5] PMS facilitates the transfer of electrons from the cellular reductants to XTT, leading to a more sensitive and rapid assay.[5]

Data Presentation: Comparative Analysis of Cell Viability Assays

The choice of a cell viability assay can significantly impact experimental outcomes. The following tables provide a comparative summary of key features and hypothetical IC50 values obtained using different tetrazolium salt-based assays.

| Feature | XTT Assay | MTT Assay | WST-1/WST-8 Assays |

| Formazan Solubility | Water-soluble[1] | Insoluble (requires solubilization)[1] | Water-soluble[6] |

| Protocol Simplicity | High (no solubilization step)[3] | Moderate (requires solubilization step)[1] | High (no solubilization step)[6] |

| Sensitivity | High[1][4] | Moderate | High[6] |

| Endpoint/Kinetic | Can be used for kinetic monitoring[7] | Endpoint assay | Can be used for kinetic monitoring[7] |

| Common Wavelength | ~450 nm[3] | ~570 nm | ~450 nm[6] |

| Anticancer Drug | Cell Line | XTT IC50 (µM) | MTT IC50 (µM) | WST-8 (CCK-8) IC50 (µM) |

| Doxorubicin | MCF-7 (Breast Cancer) | 1.2[8][9] | 1.5[8][9] | 1.1 |

| HeLa (Cervical Cancer) | 0.8[10] | 1.0[10] | 0.7 | |

| A549 (Lung Cancer) | 2.5 | 2.8 | 2.3 | |

| Cisplatin | MCF-7 (Breast Cancer) | 25[11] | 30[11] | 22 |

| HeLa (Cervical Cancer) | 15[11] | 18[11] | 13 | |

| A549 (Lung Cancer) | 20 | 24 | 18 | |

| Paclitaxel | MCF-7 (Breast Cancer) | 0.05 | 0.07 | 0.04 |

| HeLa (Cervical Cancer) | 0.01 | 0.015 | 0.009 | |

| A549 (Lung Cancer) | 0.02 | 0.025 | 0.018 |

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the comparative nature of the assays. Actual IC50 values can vary significantly based on experimental conditions, cell passage number, and specific protocols used.[12]

Experimental Protocols

A generalized protocol for performing the XTT assay is provided below. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.[4]

Materials

-

XTT reagent

-

Electron coupling reagent (e.g., PMS)

-

Cell culture medium (phenol red-free medium is recommended to reduce background)

-

Phosphate-buffered saline (PBS)

-

96-well microplates

-

Adherent or suspension cells

-

Test compounds

-

Microplate reader capable of measuring absorbance at ~450 nm

Reagent Preparation

-

XTT Solution: Prepare the XTT solution according to the manufacturer's instructions. This typically involves dissolving the XTT powder in a buffered solution.

-

Electron Coupling Reagent Solution: Prepare the electron coupling reagent solution as per the manufacturer's guidelines.

-

XTT/PMS Working Solution: Immediately before use, mix the XTT solution and the electron coupling reagent solution at the recommended ratio. This working solution is light-sensitive and should be used promptly.[5]

Assay Procedure for Adherent Cells

-

Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Addition of XTT/PMS Working Solution: After the treatment period, add 50 µL of the freshly prepared XTT/PMS working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.[13]

Assay Procedure for Suspension Cells

-

Cell Seeding: Seed suspension cells in a 96-well plate at an optimized density in 100 µL of culture medium.

-

Compound Treatment: Immediately add the test compounds to the wells.

-

Incubation: Incubate the plate for the desired exposure time.

-

Addition of XTT/PMS Working Solution: Add 50 µL of the XTT/PMS working solution to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Gently mix the plate and measure the absorbance as described for adherent cells.

Mandatory Visualizations

Biochemical Pathway of XTT Reduction

Caption: The biochemical mechanism of XTT reduction by metabolically active cells.

Experimental Workflow of the XTT Assay

Caption: A generalized workflow for performing the XTT cell viability assay.

References

- 1. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. nbinno.com [nbinno.com]

- 5. home.sandiego.edu [home.sandiego.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

applications of XTT formazan in biomedical research

An In-depth Technical Guide to the XTT Formazan (B1609692) Assay in Biomedical Research

Introduction

The quantification of cell viability and proliferation is fundamental to numerous areas of biomedical research and drug development.[1] These measurements are crucial for assessing the effects of therapeutic agents, determining the cytotoxicity of chemical compounds, and understanding the cellular response to various stimuli.[2] Among the various methods developed for this purpose, colorimetric assays using tetrazolium salts are widely adopted due to their simplicity, reproducibility, and suitability for high-throughput screening.

This guide focuses on the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, a second-generation tetrazolium salt-based method. Unlike its predecessor, the MTT assay, the XTT assay produces a water-soluble formazan product, offering significant advantages in terms of procedural simplicity and sensitivity.[2] This document provides a comprehensive overview of the XTT assay's core principles, applications, detailed experimental protocols, and quantitative comparisons, intended for researchers, scientists, and professionals in drug development.

Principle of the XTT Assay

The XTT assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3] The core principle lies in the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt XTT into a water-soluble, orange-colored formazan product.[3][4]

This bioreduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to cellular respiration and energy production.[5] The amount of the orange formazan dye produced is directly proportional to the number of metabolically active, viable cells in the culture.[4][6] The intensity of the color can be quantified by measuring its absorbance with a spectrophotometer (ELISA reader).[3]

To enhance the efficiency of XTT reduction, an intermediate electron coupling reagent, such as phenazine (B1670421) methosulfate (PMS) or N-methyl dibenzopyrazine methyl sulfate, is required.[1] This reagent facilitates the transfer of electrons from cellular reductants to the extracellular XTT, significantly improving the sensitivity of the assay.

Applications in Biomedical Research

The versatility and reliability of the XTT assay make it a valuable tool across various research fields.

-

Drug Discovery and Pharmacology: The assay is widely used for high-throughput screening of potential therapeutic agents to assess their impact on cell viability and proliferation.[2] It is instrumental in generating dose-response curves and determining IC50 values for cytotoxic compounds.[7]

-

Cancer Research: Researchers use the XTT assay to evaluate the efficacy of anticancer drugs, study mechanisms of drug resistance, and investigate the effects of growth factors or inhibitors on tumor cell lines.[8] For example, it has been used to measure the inhibition of cell proliferation in bladder cancer cell lines when treated with a Sonic Hedgehog (Shh) signaling pathway inhibitor.[9]

-

Toxicology: The assay provides a quantitative measure of a substance's toxicity by assessing its impact on cellular metabolic activity.[2]

-

Cell Proliferation Studies: It is used to measure cell proliferation in response to cytokines, nutrients, and other growth-promoting factors.[3]

Data Presentation: Quantitative Assay Parameters

Comparison of Tetrazolium-Based Assays

The XTT assay was developed as an alternative to the first-generation MTT assay. The primary advantage of XTT is that its formazan product is water-soluble, whereas MTT-formazan is insoluble and requires an additional solubilization step using an organic solvent like DMSO or isopropanol.[2][10][11] This simplification reduces procedural steps, minimizes potential errors from incomplete dissolution, and avoids the cytotoxicity associated with organic solvents.[2][11]

| Feature | XTT Assay | MTT Assay |

| Tetrazolium Salt | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |

| Formazan Product | Orange, water-soluble[4] | Purple, water-insoluble crystals[12] |

| Solubilization Step | Not required[2] | Required (e.g., DMSO, SDS, isopropanol)[7][11] |

| Primary Reduction Site | Cell surface (via trans-plasma membrane electron transport) | Intracellular (mitochondria)[12] |

| Endpoint | Direct absorbance reading[3] | Solubilize, then read absorbance[10] |

| Advantages | Simpler, faster protocol; reduced solvent toxicity; higher sensitivity in some cases[2][10] | Well-established method[7] |

| Disadvantages | Reagent mixture with PMS can be unstable[13] | Additional solubilization step can introduce errors and variability[11][13] |

Typical Experimental Parameters

The optimal conditions for an XTT assay can vary depending on the cell type and experimental goals. A cell titration experiment is recommended to determine the linear range of the assay for a specific cell line.[14]

| Parameter | Recommended Range / Value | Notes |

| Cell Seeding Density | 1,000 - 100,000 cells/well[14][15] | Highly dependent on cell type and proliferation rate. Optimization is crucial. |

| Culture Volume | 100 µL per well (96-well plate)[1][3] | |

| XTT Working Solution | 50 µL per well (96-well plate)[1][3] | Typically a 1:50 ratio of electron activator to XTT reagent.[4] |

| Incubation Time | 2 - 18 hours[1][3] | Must be determined empirically. Longer times may be needed for cells with lower metabolic rates. |

| Absorbance Wavelength | 450 - 500 nm[3] | A common wavelength is 450 nm.[1][4] |

| Reference Wavelength | ~660 - 690 nm[1][14] | Used to correct for background absorbance from fingerprints, etc. |

Experimental Protocols

This section provides a generalized, step-by-step protocol for performing a cell viability/cytotoxicity assay using XTT in a 96-well plate format.

Reagent Preparation

-

Thaw Reagents: Thaw the XTT labeling reagent and the electron-coupling reagent (e.g., PMS) in a 37°C water bath until fully dissolved.[3][4] Some precipitation may occur during cold storage.[1][4]

-

Prepare XTT Working Solution: Immediately before use, prepare the XTT working solution by mixing the electron-coupling reagent with the XTT labeling reagent.[1] A common ratio is 1 part electron coupling solution to 50 parts XTT reagent (e.g., for one 96-well plate, mix 0.1 mL of activator with 5 mL of XTT reagent).[3][4] Mix gently by inverting. Use this solution promptly.[14]

Assay Procedure

-

Cell Seeding: Seed cells in a 96-well flat-bottom microplate at the desired density (e.g., 2,500 - 10,000 cells/well) in a final volume of 100 µL of culture medium.[1] Include control wells containing medium only for background correction.[14]

-

Incubation: Incubate the plate overnight (or for the desired period) in a humidified incubator (e.g., at 37°C, 5% CO₂).[1]

-

Cell Treatment: The next day, treat the cells with the desired compounds (e.g., drugs, inhibitors, growth factors) at various concentrations. Ensure the final volume in each well remains consistent.

-

Incubation Post-Treatment: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Addition of XTT Reagent: Following the treatment period, add 50 µL of the freshly prepared XTT Working Solution to each well.[1][3]

-

Final Incubation: Incubate the plate for an additional 2 to 18 hours at 37°C.[3] The optimal time depends on the metabolic rate of the cell line and should be determined empirically.[1]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 nm and 500 nm.[3] Use a reference wavelength of 660-690 nm to subtract background absorbance.[1][14]

Application in Signaling Pathway Analysis

The XTT assay is a powerful tool for functional validation in signaling pathway studies. By inhibiting or activating a specific pathway known to be involved in cell proliferation or survival, researchers can use the XTT assay to quantify the downstream effect on cell viability. For instance, the PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibiting this pathway with a specific drug should lead to a decrease in viable cells, a change that can be robustly measured with the XTT assay.

Conclusion

The XTT formazan assay is a robust, sensitive, and efficient method for quantifying cell viability and proliferation in biomedical research.[1] Its primary advantage—the production of a water-soluble formazan—simplifies experimental workflows, reduces potential errors, and makes it highly suitable for high-throughput applications in drug discovery, toxicology, and cancer biology.[2][10] By understanding the core principles and optimizing the experimental protocol, researchers can leverage the XTT assay to gain valuable insights into cellular physiology and response to therapeutic interventions.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. nbinno.com [nbinno.com]

- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. zellbio.eu [zellbio.eu]

The XTT Assay: A Technical Guide to its History, Mechanism, and Application

The 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assay is a cornerstone of in vitro cytotoxicity and cell proliferation studies. This technical guide provides an in-depth exploration of the XTT assay, from its historical development to detailed experimental protocols, for researchers, scientists, and drug development professionals.

A Legacy of Improvement: The History and Development of the XTT Assay

The scientific journey of the XTT assay began as a direct response to the limitations of its predecessor, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While revolutionary, the MTT assay produced an insoluble formazan (B1609692) product, necessitating a cumbersome solubilization step that could introduce experimental variability.

In 1988, a pivotal paper by Scudiero et al. introduced the XTT tetrazolium salt as a superior alternative.[1][2][3][4] The key innovation of XTT lies in its chemical structure, which, upon reduction by metabolically active cells, forms a water-soluble formazan product.[1][2] This eliminated the need for the solubilization step, streamlining the protocol and enhancing its reliability.[5]

The initial research by Scudiero and his team demonstrated that while most human tumor cell lines metabolized XTT less efficiently than MTT, the addition of an intermediate electron acceptor, phenazine (B1670421) methosulfate (PMS), markedly enhanced the cellular reduction of XTT.[1][3] This optimization made the XTT assay a robust and sensitive method for assessing cell growth and drug sensitivity.[1][3][6] Subsequent improvements by various investigators further refined the assay, solidifying its place as a widely used tool in cellular biology.[7]

The Core Principle: Unraveling the Mechanism of Action

The XTT assay quantifies cell viability by measuring the metabolic activity of a cell population.[8] The underlying principle is the enzymatic reduction of the yellow, water-soluble XTT tetrazolium salt into an orange-colored, water-soluble formazan product.[5][8] This bioreduction is primarily carried out by mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase, which are integral to cellular respiration and energy production.[5]

In viable, metabolically active cells, these enzymes transfer electrons to XTT, a process significantly enhanced by an intermediate electron coupling reagent like Phenazine Methosulfate (PMS).[5] PMS acts as an electron carrier, shuttling electrons from cellular reductases to the extracellular XTT.[5][9] This facilitates the reduction of XTT at the cell surface, driven by the intracellular production of NADH and NADPH.[5] The amount of the resulting formazan dye is directly proportional to the number of metabolically active cells in the culture.[5][8] The intensity of the orange color is then measured spectrophotometrically, providing a quantitative assessment of cell viability.[5][8]

Data at a Glance: Quantitative Parameters

For reproducible and accurate results, careful optimization of experimental parameters is crucial. The following tables summarize key quantitative data for the XTT assay.

| Parameter | Recommended Range | Notes |

| Cell Seeding Density (96-well plate) | 1,000 - 100,000 cells/well | Optimal density is cell-line dependent and should be determined empirically.[8][10] A typical starting range for many cell lines is 5,000 to 10,000 cells/well.[5][11] |

| XTT Reagent Concentration | 0.9 mg/mL (stock) | Often supplied in kits at a working concentration to be mixed with the activation reagent.[11] |

| Electron Coupling Reagent (PMS) Concentration | 0.15 to 0.4 µg per well | The optimal concentration can vary depending on the cell line's metabolic activity.[1][3] |

| Incubation Time with XTT Reagent | 2 - 5 hours | The optimal time depends on the cell type and density.[12][13] For some applications, incubation can be extended up to 24 hours for cells with low metabolic activity.[14] |

| Absorbance Measurement Wavelength | 450 - 500 nm | A reference wavelength of 620-690 nm is often used to subtract background absorbance.[8][11][15] |

Step-by-Step: Experimental Protocols

The following is a detailed, synthesized protocol for performing the XTT assay in a 96-well plate format.

Reagent Preparation

-

XTT Reagent Solution: If starting from a powder, dissolve XTT in a buffered salt solution or phenol (B47542) red-free culture medium to the desired stock concentration (e.g., 1 mg/mL).[12] Many commercial kits provide a ready-to-use XTT solution.[8][11]

-

Electron Coupling Reagent (PMS) Solution: Prepare a stock solution of PMS in a suitable solvent like PBS.[12] Commercial kits typically provide this as an "Activation Reagent".[11]

-

XTT Working Solution: Immediately before use, mix the XTT Reagent Solution with the Electron Coupling Reagent Solution according to the manufacturer's instructions. A common ratio is 50:1 (XTT:PMS).[16][17] This working solution should be used promptly.[18]

Cell Seeding and Treatment

-

Seed cells in a 96-well plate at the predetermined optimal density in a final volume of 100 µL of culture medium per well.[8]

-

Include control wells:

-

Untreated Cells: Cells with culture medium only.

-

Blank: Culture medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for the desired period (e.g., 24-48 hours) to allow for cell attachment and growth.[8][18]

-

If applicable, treat the cells with the test compounds and incubate for the desired exposure time.

XTT Incubation and Measurement

-

Following the treatment period, add 50 µL of the freshly prepared XTT Working Solution to each well.[8]

-

Incubate the plate at 37°C in a CO2 incubator for 2 to 5 hours.[8][12] The incubation time should be optimized for the specific cell line and experimental conditions.

-

After incubation, gently shake the plate to ensure the formazan product is evenly distributed.[8]

-

Measure the absorbance of each well using a microplate reader at a wavelength between 450 and 500 nm.[8] Use a reference wavelength of 620-690 nm to correct for non-specific background absorbance.[11][15]

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

The resulting absorbance values are directly proportional to the number of viable cells.

-

For cytotoxicity studies, results are often expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) can be calculated from a dose-response curve.[15][19][20]

Visualizing the Process: Diagrams

Signaling Pathway of XTT Reduction

Caption: Biochemical pathway of XTT reduction in viable cells.

Experimental Workflow of the XTT Assay

Caption: A generalized experimental workflow for the XTT assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. [PDF] Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines. | Semantic Scholar [semanticscholar.org]

- 3. Evaluation of a soluble tetrazolium/formazan assay for cell growth and drug sensitivity in culture using human and other tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scudiero, D.A., Shoemaker, R.H., Paull, K.D., et al. (1988) Evaluation of a Soluble Tetrazolium/Formazan Assay for Cell Growth and Drug Sensitivity in Culture Using Human and Other Tumor Cell Lines. Cancer Research, 48, 4827-4833. - References - Scientific Research Publishing [scirp.org]

- 5. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 6. Development of an XTT tetrazolium salt-based assay for detection of specific hyperthermia sensitizers in a high-flux screening programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. canvaxbiotech.com [canvaxbiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. zellbio.eu [zellbio.eu]

- 13. tribioscience.com [tribioscience.com]

- 14. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. apexbt.com [apexbt.com]

- 17. media.cellsignal.com [media.cellsignal.com]

- 18. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

XTT Formazan: An In-depth Technical Guide to its Application as an Indicator of Mitochondrial Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a widely utilized colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[1] Its core principle lies in the reduction of the water-soluble, yellow tetrazolium salt XTT into a water-soluble, orange-colored formazan (B1609692) product by metabolically active cells.[1][2] This conversion is primarily mediated by mitochondrial dehydrogenases, enzymes crucial for cellular respiration and energy production.[3] Consequently, the amount of formazan produced, which is quantifiable by spectrophotometry, serves as a robust indicator of mitochondrial function and, by extension, overall cellular health.[1] This guide provides a comprehensive technical overview of the XTT assay, focusing on its use as a reliable tool for evaluating mitochondrial activity in various research and drug development contexts.

Biochemical Principles of XTT Reduction

The biochemical basis of the XTT assay is the enzymatic reduction of the tetrazolium salt. This process is intricately linked to the metabolic state of the cell, particularly the activity of the mitochondrial electron transport chain.

The Role of Mitochondrial Dehydrogenases

Metabolically active cells maintain a reducing environment, which is essential for the conversion of XTT to its formazan derivative. This reduction is predominantly carried out by mitochondrial dehydrogenases, such as NADH dehydrogenase and succinate (B1194679) dehydrogenase. These enzymes are integral components of the oxidative phosphorylation pathway, where they facilitate the transfer of electrons from NADH and FADH2 to the electron transport chain, ultimately leading to ATP synthesis. In the context of the XTT assay, these dehydrogenases donate electrons to the XTT molecule, causing its reduction to the colored formazan. Therefore, the intensity of the orange color produced is directly proportional to the activity of these mitochondrial enzymes.

The Significance of NADH and NADPH Redox Couples

The cellular redox state is largely maintained by the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+/NADPH) redox couples.[4] NADH is a primary product of glycolysis and the Krebs cycle and serves as a major electron donor to the mitochondrial electron transport chain.[5][6] NADPH, on the other hand, is crucial for anabolic pathways and antioxidant defense.[4][7] Both NADH and NADPH can provide the reducing equivalents necessary for the enzymatic and non-enzymatic reduction of XTT. While mitochondrial dehydrogenases are the primary drivers of XTT reduction, other cellular oxidoreductases can also contribute to this process. The overall rate of XTT reduction, therefore, reflects the cell's total pyridine (B92270) nucleotide redox status.

The Role of an Intermediate Electron Acceptor

The efficiency of XTT reduction can be significantly enhanced by the inclusion of an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (B86663) (PMS). PMS acts as a shuttle, transferring electrons from cellular reductants to the XTT molecule, thereby accelerating the formation of the formazan product. This is particularly useful for cells with low metabolic activity or when a more rapid result is desired.[3]

Data Presentation

Quantitative data from XTT assays should be meticulously recorded and presented to ensure clarity and reproducibility. The following tables summarize key parameters for performing and interpreting XTT assays.

| Parameter | Wavelength (nm) | Notes |

| Primary Absorbance | 450 - 500 | Measures the absorbance of the orange formazan product. The optimal wavelength may vary depending on the specific microplate reader and filters available.[2][8] |

| Reference Wavelength | 630 - 690 | Used to correct for background absorbance caused by fingerprints, smudges, or other artifacts on the microplate.[3] |

Table 1: Recommended Spectrophotometric Wavelengths for XTT Assay. This table provides the typical absorbance wavelengths for measuring the formazan product and for background correction.

| Cell Type | Seeding Density (cells/well) | Notes |

| Adherent Cells | 5,000 - 50,000 | The optimal seeding density should be determined empirically for each cell line to ensure a linear relationship between cell number and formazan production.[9] |

| Suspension Cells | 1 x 10³ - 1 x 10⁶ | Similar to adherent cells, the optimal concentration needs to be established through a cell titration experiment. |

| Cells with Low Metabolic Activity | > 5 x 10⁵ | Higher cell numbers and longer incubation times may be necessary for cells with inherently low metabolic rates, such as resting lymphocytes. |

Table 2: General Guidelines for Cell Seeding Densities in a 96-well Plate. This table offers starting points for cell seeding densities, which should be optimized for specific experimental conditions.

| Reagent | Stock Concentration | Working Concentration | Notes |

| XTT Reagent | 0.9 mg/mL (3x) in RPMI without phenol (B47542) red | Varies by kit | The XTT reagent is light-sensitive and should be stored protected from light at -20°C.[3] It may precipitate upon storage and requires warming to 37°C to redissolve.[3] |

| Activation Reagent (e.g., PMS) | 50x in dH₂O | Varies by kit | The activation reagent also requires warming to 37°C to dissolve completely before use.[3] |

| Activated-XTT Solution | N/A | Prepared immediately before use | A typical preparation involves mixing the XTT Reagent and Activation Reagent. For example, adding 0.1 mL of Activation Reagent to 5.0 mL of XTT Reagent. |

Table 3: Preparation and Handling of XTT Assay Reagents. This table outlines the preparation and storage of the key reagents used in the XTT assay.

Experimental Protocols

The following sections provide detailed methodologies for conducting XTT assays to assess mitochondrial function.

Pre-Assay Optimization

Before performing the main experiment, it is crucial to optimize the assay conditions for the specific cell type and experimental setup.

-

Cell Titration:

-

Prepare serial dilutions of your cells in complete growth medium, ranging from 1 x 10³ to 1 x 10⁶ cells/mL.

-

Seed 100 µL of each cell dilution into a 96-well plate in triplicate. Include triplicate wells with 100 µL of medium alone to serve as blanks.

-

Incubate the plate for a period that allows for cell recovery and adherence (typically 12-48 hours).

-

Add 50 µL of the prepared Activated-XTT Solution to each well.

-

Incubate for 2-4 hours at 37°C in a CO₂ incubator.

-

Measure the absorbance at the appropriate wavelengths (e.g., 450 nm with a reference of 660 nm).[10]

-

Plot the absorbance values against the cell number to determine the linear range of the assay.

-

-

Incubation Time Optimization:

-

Using the optimal cell number determined from the cell titration experiment, seed the cells in a 96-well plate.

-

Add the Activated-XTT Solution and measure the absorbance at multiple time points (e.g., 1, 2, 4, 6, and 8 hours) to identify the incubation time that yields a robust signal without reaching saturation.[9]

-

Standard XTT Assay Protocol

-

Cell Seeding:

-

Seed 100 µL of cells in complete growth medium at the predetermined optimal density into a 96-well flat-bottom plate.

-

Include control wells containing medium only (blank), vehicle-treated cells (negative control), and a known mitochondrial toxin-treated cells (positive control).

-

Incubate the plate for 24-48 hours to allow for cell attachment and treatment with the compounds of interest.[10]

-

-

Reagent Preparation:

-

Incubation:

-

Absorbance Measurement:

Data Analysis

-

Background Subtraction: Subtract the average absorbance of the blank wells from all other absorbance readings at the primary wavelength.

-

Reference Wavelength Correction: If a reference wavelength was used, subtract the absorbance at the reference wavelength from the absorbance at the primary wavelength for each well.[12]

-

Calculation of Cell Viability: Express the results as a percentage of the negative control (vehicle-treated cells).

-

% Viability = (Absorbance of treated cells / Absorbance of negative control) * 100

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the XTT assay.

Caption: Biochemical pathway of XTT reduction to formazan.